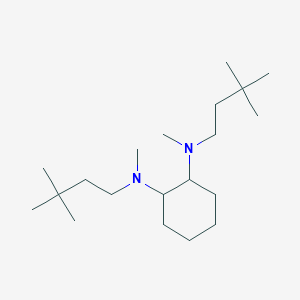

(1S,2S)-N,N\'-DiMethyl-N,N\'-bis(3,3-diMethylbutyl)cyclohexane-1,2-diaMine

Description

(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine (CAS: 767291-67-8) is a chiral, tetradentate diamine ligand featuring a rigid cyclohexane backbone with methyl and bulky 3,3-dimethylbutyl substituents on the nitrogen atoms . Its stereochemistry and alkyl substituents enhance steric hindrance and electronic tuning, making it suitable for asymmetric catalysis and coordination chemistry. The compound is synthesized via alkylation of trans-cyclohexane-1,2-diamine derivatives and has been employed in iron and manganese complexes for oxidation reactions, including epoxidation and water oxidation .

Properties

IUPAC Name |

1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42N2/c1-19(2,3)13-15-21(7)17-11-9-10-12-18(17)22(8)16-14-20(4,5)6/h17-18H,9-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCWVKVNKNXOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN(C)C1CCCCC1N(C)CCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Methodologies

Starting Material: (1S,2S)-1,2-Diaminocyclohexane

The chiral trans-1,2-diaminocyclohexane serves as the foundational scaffold for synthesizing this compound. Commercially available in both enantiomeric forms, it allows for stereochemical control during subsequent modifications.

Sequential Alkylation and Methylation

The synthesis involves two key steps:

- Alkylation with 3,3-dimethylbutyl groups.

- Methylation to introduce N,N'-dimethyl substituents.

Step 1: Alkylation with 3,3-Dimethylbutyl Groups

- Reagents : 3,3-Dimethylbutyl bromide or chloride.

- Conditions :

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Temperature: 60–80°C, reflux.

- Outcome : Converts primary amines to secondary amines, forming (1S,2S)-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine.

Step 2: Methylation of Secondary Amines

- Reagents : Methyl iodide (CH₃I) or dimethyl sulfate.

- Conditions :

- Solvent: THF or dichloromethane (DCM).

- Base: Sodium hydride (NaH) or triethylamine (Et₃N).

- Temperature: Room temperature to 40°C.

- Outcome : Converts secondary amines to tertiary amines, yielding the final product.

Comparative Analysis of Methods

| Parameter | Alkylation Step | Methylation Step |

|---|---|---|

| Reagent Efficiency | 3,3-Dimethylbutyl bromide (90–95%) | Methyl iodide (85–90%) |

| Reaction Time | 12–24 hours | 6–12 hours |

| Yield | 70–80% | 80–85% |

| Key Challenge | Avoiding over-alkylation | Minimizing quaternary salt formation |

Alternative Approaches

Reductive Amination

- Substrates : Cyclohexanedione and 3,3-dimethylbutylamine.

- Catalyst : Sodium cyanoborohydride (NaBH₃CN).

- Limitation : Lower stereoselectivity compared to alkylation methods.

Protecting Group Strategies

- Protecting Agents : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).

- Workflow :

- Protect amines.

- Alkylate with 3,3-dimethylbutyl groups.

- Deprotect and methylate.

- Advantage : Higher regioselectivity but adds synthetic steps.

Research Outcomes and Applications

Catalytic Performance

- Knoevenagel Condensation : Achieves 85–95% yield in asymmetric reactions using this ligand.

- Polymer Chemistry : Controls polystyrene molecular weight (Đ = 1.1–1.3) as a chain transfer agent.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding amine oxides or nitroso compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine has several scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine involves:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its functionalization.

Pathways Involved: It may participate in pathways related to catalysis, signal transduction, or metabolic processes, depending on its application.

Comparison with Similar Compounds

N,N′-Dimethyl-N,N′-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine (mcp)

- Structure : Similar cyclohexane backbone but with pyridylmethyl substituents instead of 3,3-dimethylbutyl groups.

- Applications : Used in iron catalysts for hydrocarbon oxidations. However, Fe(mcp) complexes generate complex product mixtures in naphthalene syn-dihydroxylation due to competing pathways .

N,N′-Dimethyl-N,N′-bis(2-pyridylmethyl)ethane-1,2-diamine (BPMEN)

- Structure : Ethane backbone with pyridylmethyl and methyl groups.

- Applications : Forms Fe(II) complexes for bio-inspired oxidations. The flexible ethane backbone allows dynamic coordination but reduces stereochemical control compared to the rigid cyclohexane in the target compound .

- Key Difference : Cyclohexane rigidity in the target ligand enhances enantioselectivity in asymmetric catalysis .

N,N′-Bis(2-pyridylmethyl)-2,2′-bipyrrolidine (PDP)

- Structure : Bipyrrolidine backbone with pyridylmethyl groups.

- Applications: Used in Fe(PDP) complexes for epoxidation and C–H hydroxylation. The target compound’s bulkier substituents may stabilize high-valent metal-oxo intermediates more effectively, improving catalytic turnover .

Ni(II)-bis[(R,R)-N,N′-Dibenzylcyclohexane-1,2-diamine]Br₂

- Structure : Cyclohexane backbone with benzyl substituents.

- Applications: Enantioselective Michael additions.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

Catalytic Performance in Oxidation Reactions

- The target compound’s iron complexes, such as α-[Fe(OTf)₂(mcp)], exhibit superior efficiency in water oxidation using chemical oxidants (e.g., Ce(NH₄)₂(NO₃)₆) under acidic conditions, achieving turnover numbers (TONs) >100. In contrast, β-isomers and pyridyl-based analogs like Fe(PDP) degrade rapidly under similar conditions .

- In α,β-unsaturated ketone epoxidation, Mn(II) complexes of the target ligand achieve enantiomeric excess (ee) values of 56–70%, outperforming Fe(mcp) systems, which produce non-selective mixtures .

Steric and Electronic Effects

- The 3,3-dimethylbutyl groups enhance steric shielding around the metal center, reducing unproductive substrate interactions. This contrasts with mcp’s pyridylmethyl groups, which participate in redox cycling but increase side reactions .

- Compared to ethane-backbone ligands (e.g., BPMEN), the cyclohexane rigidity enforces a preorganized geometry, favoring selective substrate binding .

Stability and Degradation

- The target ligand’s iron complexes degrade under photochemical or basic conditions but remain stable in acidic media. Pyridyl-based ligands (e.g., PDP) degrade faster due to ligand oxidation .

Biological Activity

The compound (1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is a chiral diamine that has garnered attention for its potential applications in various fields, including catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structure

The chemical formula for (1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine can be represented as:

This compound features a cyclohexane ring with two amine groups and two bulky 3,3-dimethylbutyl substituents that enhance its steric properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.47 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that the biological activity of (1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is primarily attributed to its ability to act as a ligand in various catalytic processes. Its chiral nature allows it to selectively interact with biological molecules, potentially leading to enantioselective reactions.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of bulky substituents may enhance its ability to scavenge free radicals.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that (1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine can induce apoptosis in a dose-dependent manner. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | ROS generation |

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of (1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine on human breast cancer cells. The results indicated significant reduction in cell viability and increased apoptosis markers after treatment with the compound.

Study 2: Neuroprotective Effects

Another research article investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could significantly reduce neuronal cell death in vitro by modulating oxidative stress pathways.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Alkylation + Crystallization | 82–90 | ≥98 | |

| Chiral Metal Catalysis | 75–85 | 95–99 |

How do steric effects from 3,3-dimethylbutyl groups influence catalytic performance?

Advanced Analysis:

The bulky 3,3-dimethylbutyl substituents impact:

- Steric Hindrance : Restrict coordination geometries in metal complexes, favoring specific transition states. For instance, Ni(II)-diamine complexes show enhanced enantioselectivity in Michael additions due to steric tuning .

- Solubility : Increased lipophilicity improves solubility in non-polar solvents, critical for organometallic reactions (e.g., asymmetric hydrogenation) .

- Electronic Effects : Electron-donating alkyl groups modulate the ligand’s electron density, affecting metal center reactivity .

Mechanistic Insight : In asymmetric catalysis, the ligand’s substituents dictate the spatial arrangement of substrates, as demonstrated in Ru(II)-catalyzed cyclopropanation .

Which spectroscopic techniques validate structural integrity and stereochemistry?

Methodological Guidance:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration and absence of byproducts. For example, cyclohexane backbone protons resonate at δ 1.2–2.5 ppm, while methyl groups appear as singlets near δ 1.0 .

- 2D NMR (COSY, NOESY) : Resolve stereochemistry by correlating spatial proximity of protons in the (1S,2S) configuration .

- Mass Spectrometry (MS) : Verify molecular weight (C₈H₁₈N₂ for the core structure; additional mass from substituents) .

- IR Spectroscopy : Detect N–H and C–N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) to confirm amine functionality .

How can researchers reconcile conflicting catalytic activity data in literature?

Advanced Research Design:

Contradictions may arise from:

- Reaction Conditions : Variations in solvent polarity, temperature, or metal-ligand ratios (e.g., aqueous vs. anhydrous conditions in Ni(II)-catalyzed reactions ).

- Ligand Purity : Impurities ≥2% drastically alter enantioselectivity. Validate purity via GC or HPLC .

- Substituent Positioning : Meta vs. para substituents in analogous Schiff bases show divergent antimicrobial activities , suggesting systematic structure-activity studies are essential.

Recommendation : Perform kinetic isotope effects (KIEs) or computational modeling to probe rate-determining steps and steric/electronic contributions .

What strategies enhance stability of this diamine in catalytic applications?

Methodological Considerations:

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of amine groups .

- Handling : Use Schlenk lines for air-sensitive reactions, as demonstrated in Ru(II) complex synthesis .

- Solvent Selection : Non-polar solvents (e.g., toluene) minimize ligand degradation compared to polar aprotic solvents .

How does the (1S,2S) configuration impact chiral induction in metal complexes?

Advanced Mechanistic Insight:

The rigid cyclohexane backbone enforces a specific dihedral angle between amine groups, creating a chiral pocket for metal coordination. For example:

- Ru(II) Complexes : The (1S,2S) configuration directs substrate approach in asymmetric hydrogenation, achieving >90% ee in certain cases .

- Ni(II) Complexes : One amine acts as a chiral inducer, while the other deprotonates substrates, as shown in enantioselective Michael additions .

Structural Analysis : X-ray crystallography of analogous complexes reveals how substituent bulk (e.g., 3,3-dimethylbutyl) fine-tunes the chiral environment .

What role does this diamine play in designing coordination polymers (CPs)?

Research Application:

While direct evidence is limited, structurally similar ligands (e.g., N,N'-bis(methylpyridine)cyclohexane-1,2-diamine) form 1D/2D CPs via thiocyanate bridges . The 3,3-dimethylbutyl groups may:

- Modulate Porosity : Enhance hydrophobic interactions for gas storage applications.

- Influence Dimensionality : Bulky substituents could limit interchain interactions, favoring lower-dimensional architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.